
(R)-4-((S)-2-((E)-3-(4-chlorophenyl)acrylaMido)propanaMido)-N1-((S)-1,6-diaMino-1-oxohexan-2-yl)pentanediaMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves several steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the acrylamide intermediate: This involves the reaction of 4-chlorophenylacrylic acid with an appropriate amine under dehydrating conditions to form the acrylamide.
Coupling with propanamido intermediate: The acrylamide intermediate is then coupled with a propanamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the diaminohexanoyl intermediate: This step involves the reaction of hexanedioic acid with an amine to form the diaminohexanoyl intermediate.
Final coupling: The final step involves coupling the diaminohexanoyl intermediate with the previously formed acrylamide-propanamido intermediate under similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-((S)-2-((E)-3-(4-bromophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
- ®-4-((S)-2-((E)-3-(4-fluorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
Uniqueness
The uniqueness of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C23H33ClN6O5 |
|---|---|
Poids moléculaire |
509.0 g/mol |
Nom IUPAC |
2-[2-[3-(4-chlorophenyl)prop-2-enoylamino]propanoylamino]-N'-(1,6-diamino-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C23H33ClN6O5/c1-14(28-19(31)11-7-15-5-8-16(24)9-6-15)23(35)30-18(22(27)34)10-12-20(32)29-17(21(26)33)4-2-3-13-25/h5-9,11,14,17-18H,2-4,10,12-13,25H2,1H3,(H2,26,33)(H2,27,34)(H,28,31)(H,29,32)(H,30,35) |
Clé InChI |
UCNWLXVRQMNZGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)N)C(=O)N)NC(=O)C=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


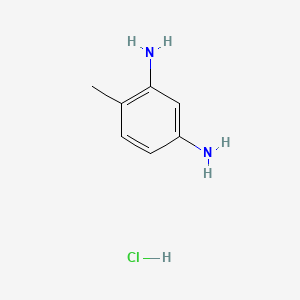
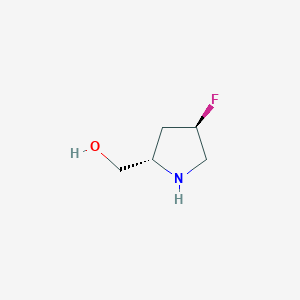
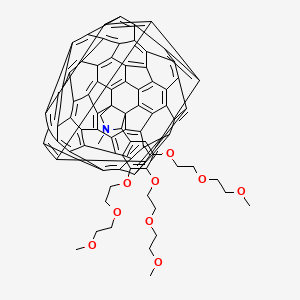
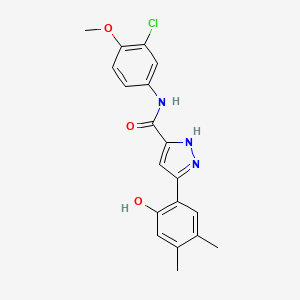
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
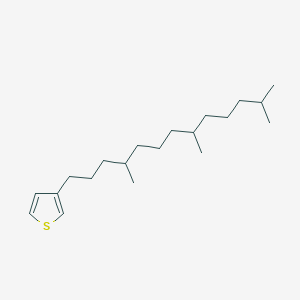
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
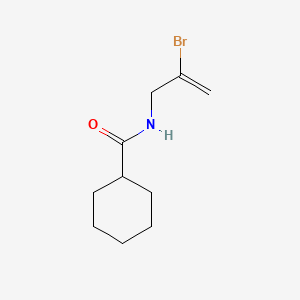
![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)

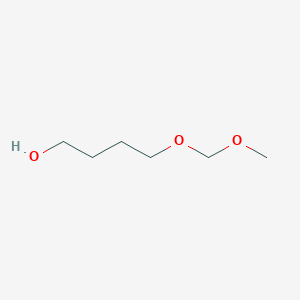
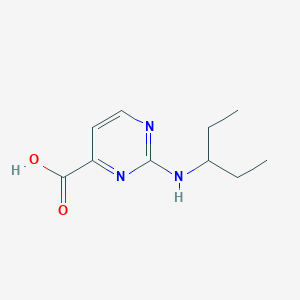
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
